N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-[2-(4-Methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-methoxyphenethyl substituent, and a branched 3-methylbutanamide group. The sulfone group (5,5-dioxide) likely enhances solubility and metabolic stability compared to non-oxidized sulfur analogs, though this requires experimental validation.
Properties
Molecular Formula |
C19H26N2O4S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C19H26N2O4S2/c1-13(2)10-18(22)20-19-21(16-11-27(23,24)12-17(16)26-19)9-8-14-4-6-15(25-3)7-5-14/h4-7,13,16-17H,8-12H2,1-3H3 |
InChI Key |
SPTLSWGCVONJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the butanamide moiety through an amidation reaction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with several synthesized derivatives in the evidence:
- Core Heterocycle: Its tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core distinguishes it from simpler thiadiazoles (e.g., compounds 6, 8a–c) but aligns with modern trends in designing metabolically stable scaffolds .
- Substituents: The 4-methoxyphenethyl group is unique among the analogs, which typically feature phenyl or acetyl substituents (e.g., 4g, 8a). This moiety may enhance lipophilicity and receptor binding compared to non-substituted phenyl groups .
Physicochemical Properties
Comparative data for key analogs are summarized below:
Key Observations :
- The target compound’s molecular weight (~477.61) exceeds most analogs, likely due to the bulky 4-methoxyphenethyl group.
- Melting points for analogs correlate with aromaticity and hydrogen-bonding capacity (e.g., 8a at 290°C vs. 6 at 160°C) .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target’s carbonyl peaks (amide C=O and sulfone S=O) would likely appear near 1650–1700 cm⁻¹, similar to 8a (1679 cm⁻¹) and 4g (1690 cm⁻¹) .
- Mass Spectrometry : Fragmentation patterns may resemble 8a (m/z 414 [M⁺]) and 6 (m/z 348 [M⁺]), with dominant peaks from aryl and heterocyclic cleavages .
Bioactivity and Computational Predictions
- Molecular Networking : The compound’s structural similarity to benzamide derivatives (6 , 8a–c ) suggests clustering with antimicrobial or enzyme-inhibiting agents in molecular networks (cosine score >0.8) .
- QSAR/Tanimoto Analysis : Computational models (e.g., Tanimoto index) would classify it as a high-priority candidate for virtual screening, given its overlap with bioactive scaffolds .
- Bioactivity Clustering : Hierarchical clustering of analogs () implies that the target may share bioactivity with 8a–c , particularly in kinase or protease inhibition .
Biological Activity
N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno-thiazole core with a methoxyphenyl substituent, contributing to its biological activity. The molecular formula is , and its molecular weight is approximately 394.51 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole and thieno groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 32 µg/mL |
| Thiazole Derivative B | E. coli | 16 µg/mL |
| N-[(2Z)...] | S. aureus, E. coli | TBD |
Cytotoxicity and Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms such as the activation of caspases and modulation of apoptotic pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of a thiazole derivative similar to this compound on human cancer cell lines. The results indicated:
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 25 µM after 48 hours of treatment
- Mechanism : Induction of oxidative stress leading to cell death.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The compound may affect signaling pathways related to apoptosis in cancer cells, promoting cell death.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can trigger cellular damage in pathogens and cancer cells alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
